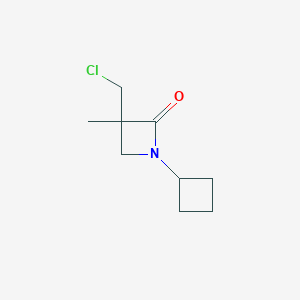

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

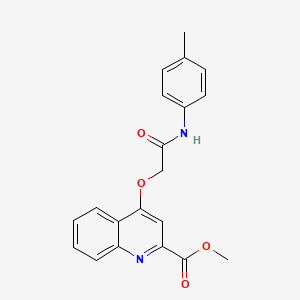

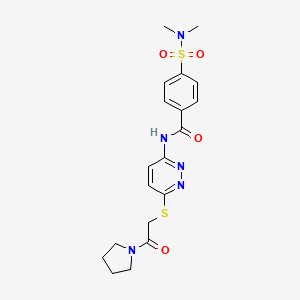

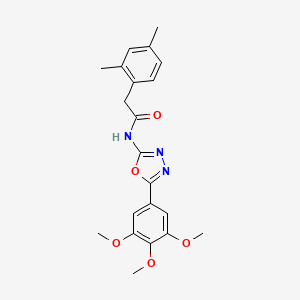

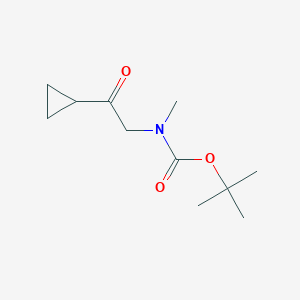

The compound “3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one” is a complex organic molecule. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one” would likely be complex due to the presence of multiple functional groups. The chloromethyl group would be expected to have a tetrahedral geometry .Chemical Reactions Analysis

Again, while specific reactions for “3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one” are not available, chloromethyl groups are generally reactive. They can participate in a variety of reactions, including nucleophilic substitutions .Aplicaciones Científicas De Investigación

Water Treatment

Specific Scientific Field

Environmental Chemistry and Water Treatment

Summary

CMCA-based HCPs exhibit high surface area, excellent porosity, and efficient adsorption properties. These materials can effectively remove pollutants from water, including heavy metals, organic contaminants, and dyes. The tiny pores introduced by hyper cross-linking enhance the adsorption capacity, making CMCA-HCPs promising candidates for water purification.

Methods of Application

Results

CMCA-HCPs effectively adsorb pollutants from water, leading to improved water quality. Quantitative data on adsorption capacity, regeneration cycles, and removal efficiency are reported in research studies .

Gas Storage

Specific Scientific Field

Materials Science and Gas Storage

Summary

CMCA-HCPs’ high surface area and porosity make them suitable for gas storage applications. They can adsorb gases like hydrogen, methane, and carbon dioxide, contributing to energy storage and transportation.

Methods of Application

Results

CMCA-HCPs exhibit impressive gas adsorption capacities, making them valuable for clean energy storage and delivery .

Drug Delivery

Specific Scientific Field

Pharmaceutical Sciences and Drug Delivery

Summary

CMCA-HCPs can serve as drug carriers due to their porous structure. They allow controlled release of drugs, improving therapeutic efficacy and minimizing side effects.

Methods of Application

Results

CMCA-HCPs demonstrate sustained drug release profiles, enhancing drug delivery systems .

Catalysis

Specific Scientific Field

Catalysis and Chemical Engineering

Summary

CMCA-HCPs act as catalyst supports due to their large surface area and reactivity. They find applications in organic transformations and green chemistry.

Methods of Application

Results

CMCA-HCPs exhibit excellent catalytic performance, enabling efficient and sustainable chemical processes .

Sensing

Specific Scientific Field

Analytical Chemistry and Sensing Technologies

Summary

CMCA-HCPs’ porous structure allows the immobilization of sensing molecules. They can be used as sensing platforms for detecting analytes (e.g., gases, ions, or biomolecules).

Methods of Application

Results

CMCA-HCP-based sensors show promise in environmental monitoring and medical diagnostics .

Chromatographic Separations

Specific Scientific Field

Analytical Chemistry and Separation Science

Summary

CMCA-HCPs’ porous network facilitates efficient separation of analytes in chromatography. They can be used as stationary phases in liquid chromatography.

Methods of Application

Results

CMCA-HCPs enhance chromatographic separations, leading to improved analytical performance .

Propiedades

IUPAC Name |

3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c1-9(5-10)6-11(8(9)12)7-3-2-4-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWBODOWNJNXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CCC2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2751248.png)

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)

![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)

![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)

![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)